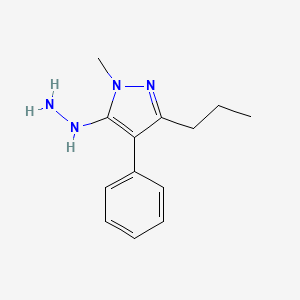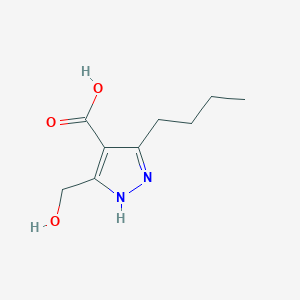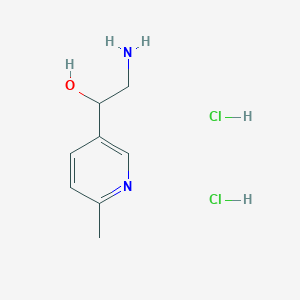
2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride: is a chemical compound with the molecular formula C8H14Cl2N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its white to yellow solid form and is typically stored at room temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride involves several steps. One common method includes the reaction of 6-methylpyridin-3-amine with an appropriate aldehyde or ketone, followed by reduction to form the desired ethanol derivative. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemical products and intermediates
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(6-methylpyridin-3-yl)ethanol
- 6-Methylpyridin-3-amine
- 2-Amino-1-(pyridin-3-yl)ethanol
Uniqueness
2-Amino-1-(6-methylpyridin-3-yl)ethanol dihydrochloride is unique due to its specific structure, which includes both an amino group and a hydroxyl group attached to a pyridine ring. This structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C8H14Cl2N2O |
|---|---|
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
2-amino-1-(6-methylpyridin-3-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6-2-3-7(5-10-6)8(11)4-9;;/h2-3,5,8,11H,4,9H2,1H3;2*1H |
Clave InChI |
NKSUXGHHIUWRIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C(CN)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


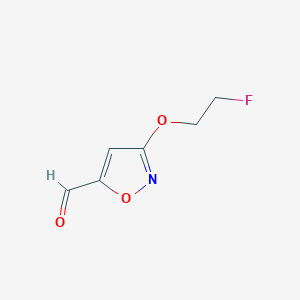
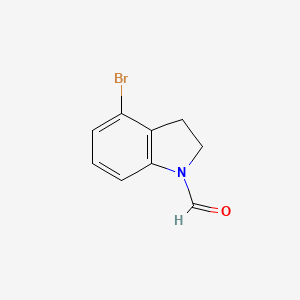
![1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
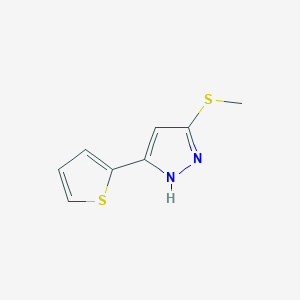
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
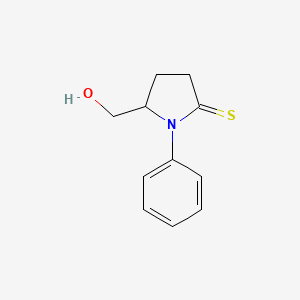
![3-Bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12865214.png)
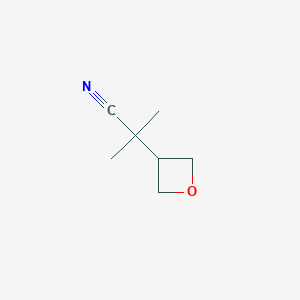


![3-[(4,6-Dimethylpyrimidin-2-yl)oxy]pyridine-2-carboxylic acid monohydrate](/img/structure/B12865239.png)
